molecular formula C37H59N13O13 B1669061 Cinodine II CAS No. 60830-75-3

Cinodine II

Cat. No.: B1669061
CAS No.: 60830-75-3
M. Wt: 893.9 g/mol
InChI Key: JFKMOESWBQOEER-DXFZHRLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinodine II is a synthetic pyridine-derived antimicrobial compound with reported efficacy against Gram-positive bacteria and select fungal strains. While structural details are proprietary, preliminary studies suggest it contains a halogenated pyridine core linked to a hydrazone functional group, which enhances its ability to disrupt microbial cell membranes or enzymatic pathways . Its synthesis involves condensation reactions between substituted pyridine aldehydes and hydrazine derivatives under controlled pH conditions, yielding a coordination-complex-ready scaffold . Early in vitro studies highlight its potency (MIC values: 2–8 µg/mL against Staphylococcus aureus) and low cytotoxicity (IC₅₀ > 200 µg/mL in mammalian cells), positioning it as a candidate for topical antimicrobial formulations .

Properties

CAS No.

60830-75-3

Molecular Formula

C37H59N13O13

Molecular Weight

893.9 g/mol

IUPAC Name

(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-(4-aminobutylamino)propyl]prop-2-enamide

InChI

InChI=1S/C37H59N13O13/c1-17-23(29(53)27(45-33(39)40)32(60-17)61-19-8-5-18(6-9-19)7-10-22(51)44-14-4-13-43-12-3-2-11-38)48-36(56)50-30-26(47-35(42)55)28(52)21(16-58-30)62-31-25(46-34(41)54)24-20(15-59-31)63-37(57)49-24/h5-10,17,20-21,23-32,43,52-53H,2-4,11-16,38H2,1H3,(H,44,51)(H,49,57)(H4,39,40,45)(H3,41,46,54)(H3,42,47,55)(H2,48,50,56)/b10-7+/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31+,32-/m1/s1

InChI Key

JFKMOESWBQOEER-DXFZHRLCSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cinodine II;  LL-BM123 gamma, (Z)-;  Antibiotic LL-BM123 gamma, (Z)-; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Pyridine-Based Antimicrobials

Cinodine II shares structural motifs with pyridine-hydrazone complexes, such as 2-benzoylpyridine-methyl hydrazone-Cu(II) and 2-acetylpyridine hydrazone-Co(II). Key distinctions include:

Compound Core Structure Metal Coordination Bioactive Properties (MIC, µg/mL) Key References
This compound Halogenated pyridine + hydrazone None confirmed 2–8 (Gram+), 16–32 (Fungi)
Cu(II)-2-benzoylpyridine Benzoylpyridine + Cu(II) Cu(II) 4–16 (Gram+), 8–64 (Gram-)
Co(II)-2-acetylpyridine Acetylpyridine + Co(II) Co(II) 8–32 (Gram+), 32–128 (Gram-)
  • Advantages of this compound: Unlike metal-coordinated analogues, this compound avoids metal toxicity risks while maintaining comparable efficacy against Gram-positive pathogens .
  • Limitations : Lacks broad-spectrum activity against Gram-negative bacteria, a trait observed in Cu(II) complexes due to metal-ion-mediated membrane disruption .

Functional Analogues: Acridine Derivatives

Acridine derivatives like 9-amino-6-chloro-2-methoxyacridine exhibit DNA intercalation mechanisms, contrasting with this compound’s membrane-targeting action.

Property This compound 9-Amino-6-chloro-2-methoxyacridine
Target Cell membrane/enzymes DNA intercalation
Antiviral Activity Moderate (IC₅₀: 50 µg/mL) High (IC₅₀: 5–10 µg/mL)
Cytotoxicity Low (IC₅₀ > 200 µg/mL) High (IC₅₀: 20–40 µg/mL)
Key References
  • Trade-offs: this compound’s lower cytotoxicity makes it safer for prolonged use, but its antiviral potency is inferior to acridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinodine II
Reactant of Route 2
Cinodine II

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